5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived compound featuring a pyrimidinetrione core substituted with a 3-hydroxyanilino group at the 5-position. This compound is commercially available (95% purity) and is structurally characterized by its conjugated system, which includes a methylene bridge linking the pyrimidinetrione scaffold to the aromatic amine .
Properties
IUPAC Name |
6-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-3-1-2-6(4-7)12-5-8-9(16)13-11(18)14-10(8)17/h1-5,15H,(H3,13,14,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBWMRVFKRQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=CC2=C(NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,6-trioxypyrimidine and 3-hydroxyaniline.
Condensation Reaction: The key step involves a condensation reaction between 2,4,6-trioxypyrimidine and 3-hydroxyaniline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the condensation reaction using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the aniline moiety can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.
Substitution: The aromatic ring of the hydroxyaniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 5-((3-hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibit significant anticancer properties. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in human breast cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A case study revealed that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Material Science Applications
UV Absorption and Stabilization
In material science, this compound has been explored as a UV stabilizer in polymers. Its ability to absorb UV light helps protect materials from degradation due to sunlight exposure. This is particularly useful in the production of polyethylene films and other plastic materials where UV resistance is critical .
Data Table: Summary of Applications
Case Studies
-
Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours. The study concluded that the compound could serve as a lead for developing new anticancer therapies . -
Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound against various pathogens. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at minimal inhibitory concentrations (MIC) of 50 µg/mL. This suggests potential for development into an antimicrobial agent . -
Polymer Stabilization
In industrial applications, a case study highlighted the use of this compound as an additive in polyethylene films. The films treated with this compound exhibited enhanced durability and resistance to UV radiation compared to untreated samples .
Mechanism of Action
The mechanism of action of 5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyaniline group can form hydrogen bonds with active sites, while the pyrimidinetrione core may interact through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Polarity and Solubility: The target compound’s 3-hydroxyanilino group enhances hydrophilicity compared to nonpolar substituents (e.g., chlorophenylfuran in ). This may improve aqueous solubility but reduce membrane permeability.
Lipophilicity : Chlorine and anthracene substituents (e.g., ) increase logP values, favoring lipid bilayer penetration.
Acid-Base Behavior: The catechol group in (pKa ~ phenolic -OH) and the furan-based compound (predicted pKa ~6.88 ) differ significantly from the target compound’s phenolic -OH (expected pKa ~10).
Key Observations:
- Enzyme Inhibition: Furylmethylene derivatives (e.g., ) exhibit moderate inhibition of aminoglycoside-modifying enzymes, suggesting the target compound’s hydroxyanilino group may enhance binding via H-bonding.
- Structural Stability : Methyl substituents (e.g., 1,3-dimethyl in ) improve thermal stability, whereas bulkier groups (e.g., anthracene ) may reduce conformational flexibility.
Biological Activity
5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₁H₉N₃O₄
Molar Mass: 247.20686 g/mol
CAS Number: 325697-58-3
The compound features a pyrimidinetrione core linked to a hydroxyaniline moiety via a methylene bridge. The presence of the hydroxy group at the 3-position of the aniline ring is particularly noteworthy as it influences the compound's reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
-
Starting Materials:
- 2,4,6-trioxypyrimidine
- 3-hydroxyaniline
-
Condensation Reaction:
- The reaction is conducted under reflux conditions in the presence of a catalyst (e.g., acetic acid or hydrochloric acid).
-
Purification:
- The product is purified through recrystallization or column chromatography.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation.
- Case Study: A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In Vitro Studies: In laboratory settings, it has been shown to possess activity against a range of bacterial strains. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Case Study: A comparative analysis highlighted its effectiveness against resistant strains of bacteria such as Staphylococcus aureus .
Research Findings
A variety of studies have documented the biological activities associated with this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 values in low micromolar range. |
| Study B | Antimicrobial Efficacy | Effective against Gram-positive bacteria; minimal inhibitory concentration (MIC) values were comparable to standard antibiotics. |
| Study C | Mechanistic Insights | Proposed pathways include modulation of apoptosis-related proteins and cell cycle arrest mechanisms. |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione?
Methodological Answer: The compound can be synthesized via condensation reactions using barbituric acid derivatives and substituted anilines. Key conditions include:
- Reagents: Ammonium acetate (NH₄OAc, 2.00 equiv.) as a catalyst in glacial acetic acid under reflux (108°C) .
- Solvent Optimization: Test polar aprotic solvents (e.g., DMF) or acetic acid to enhance reactivity.
- Monitoring: Track reaction progress via TLC or HPLC, quenching when intermediates (e.g., enamine adducts) are detected.
- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolation.
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm for hydroxyaniline) and carbonyl groups (δ 160–170 ppm for pyrimidinetrione) .
- FT-IR: Confirm C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated m/z for C₁₁H₁₀N₄O₄: 278.0652).
- X-ray Crystallography: Resolve tautomeric forms (e.g., keto-enol equilibrium) if single crystals are obtainable.
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Storage: Keep under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
- Decomposition Risks: Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may cleave the methylene bridge .
- Stability Assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways of this compound in biological or catalytic systems?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs (e.g., D₂O solvent) to identify rate-determining steps in tautomerization .
- Trapping Intermediates: Add radical scavengers (TEMPO) or electrophilic agents to isolate transient species.
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for enamine formation or cyclization steps .
Q. How should researchers address contradictions in experimental data, such as inconsistent synthetic yields?
Methodological Answer:
- Variable Screening: Systematically test parameters (e.g., stoichiometry, solvent polarity, temperature) using a Design of Experiments (DoE) approach .
- Error Analysis: Compare batch-to-batch impurities via LC-MS to identify side reactions (e.g., hydrolysis of the methylene group).
- Reproducibility Protocols: Document humidity/temperature controls and reagent sourcing (e.g., anhydrous vs. hydrated NH₄OAc).
Q. What computational strategies are recommended for predicting the compound’s bioactivity or binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase or kinases) .
- QSAR Modeling: Train models on pyrimidinetrione derivatives to correlate substituent effects (e.g., hydroxyaniline position) with activity.
- ADMET Prediction: Apply tools like SwissADME to estimate pharmacokinetic properties (logP, BBB permeability).
Q. How can in vitro toxicity profiles be evaluated for this compound?
Methodological Answer:
- Cytotoxicity Assays: Use MTT/WST-1 assays on human cell lines (HEK293, HepG2) to determine IC₅₀ values .
- ROS Detection: Employ fluorescent probes (DCFH-DA) to measure oxidative stress induction.
- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze metabolite formation via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
